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Compound of Interest

Compound Name: Ochracenomicin B

Cat. No.: B1247948

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin B is a member of the benz[a]anthraquinone class of antibiotics, produced by
Amicolatopsis sp. The structural elucidation of such complex natural products is heavily reliant
on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)
spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive
overview of the spectroscopic data analysis of Ochracenomicin B, including representative
data, detailed experimental protocols, and a workflow for structural determination. While the
precise experimental data for Ochracenomicin B is not publicly available, this guide presents
a standardized approach and expected values for a compound of this class.

Spectroscopic Data

The following tables summarize the expected quantitative data from *H NMR, 3C NMR, and
Mass Spectrometry for a compound with the core structure of Ochracenomicin B.

Table 1: *H NMR Spectroscopic Data (500 MHz, CDCIs)
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
12.0-13.0 S - 1H Phenolic OH
7.0-85 m - ~6H Aromatic CH
45-5.0 m - ~1H Methine CH
3.0-4.0 S - 3H Methoxy OCHs
20-3.0 m - ~4H Methylene CH:z
1.0-15 d ~6-7 6H Methyl CHs

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The values

presented are hypothetical and representative for a benz[a]anthraquinone structure.

« 13 1
Chemical Shift (8) ppm Carbon Type Assignment
180 - 190 C Quinone C=0
160 - 170 C Aromatic C-O
110 - 150 C,CH Aromatic C, CH
70 - 80 CH Methine C-O
55 - 65 CHs Methoxy OCHs
20 - 40 CHz2, CH Aliphatic CHz, CH
15- 25 CHs Methyl CHs

Note: Carbon types are determined by DEPT or APT experiments. The values presented are

hypothetical and representative for a benz[a]anthraquinone structure.

Table 3: Mass Spectrometry Data
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lonization Mode Mass Analyzer m/z [M+H]* Molecular Formula

FAB* TOF [Calculated Value] [Predicted Formula]

Note: Fast Atom Bombardment (FAB) is a common ionization technique for such compounds.
The molecular formula would be determined from high-resolution mass spectrometry (HRMS).

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of Ochracenomicin B.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a
cryoprobe for enhanced sensitivity.

Sample Preparation:

o Approximately 5-10 mg of purified Ochracenomicin B is dissolved in 0.5-0.7 mL of a
suitable deuterated solvent. For benz[a]anthraquinones, Chloroform-d (CDCls) or Dimethyl
sulfoxide-de (DMSO-ds) are common choices.

o A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (& 0.00 ppm).

e The solution is transferred to a 5 mm NMR tube.
Data Acquisition:

¢ H NMR: A standard single-pulse experiment is performed. Key parameters include a 30°
pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64)
to achieve a good signal-to-noise ratio.

e 13C NMR: A proton-decoupled experiment is run to obtain singlets for all carbon signals. A
larger number of scans is typically required due to the lower natural abundance of 13C.

e 2D NMR: A suite of 2D NMR experiments is essential for full structure elucidation:
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o COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for connecting different spin
systems.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, aiding in stereochemical assignments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of Ochracenomicin
B.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, equipped with a suitable ionization source.

Methodology (Fast Atom Bombardment - Mass Spectrometry):

o Sample Preparation: A small amount of the sample is dissolved in a suitable solvent and
mixed with a liquid matrix. Common matrices for FAB include glycerol or 3-nitrobenzyl
alcohol (3-NBA).

« lonization: The sample-matrix mixture is bombarded with a high-energy beam of neutral
atoms (e.g., Xenon or Argon). This causes desorption and ionization of the analyte
molecules, typically forming protonated molecules [M+H]*.

o Mass Analysis: The generated ions are accelerated into the mass analyzer, where their
mass-to-charge ratio (m/z) is determined with high accuracy.

o Data Analysis: The high-resolution mass data allows for the calculation of the elemental
composition, which is a critical step in determining the molecular formula.

Workflow and Signaling Pathways
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The following diagrams illustrate the general workflow for the spectroscopic analysis of a
natural product and a conceptual signaling pathway that could be investigated based on the
compound's antibiotic nature.
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Workflow for the spectroscopic analysis of a natural product.
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Conceptual inhibition of a bacterial signaling pathway.

 To cite this document: BenchChem. [Spectroscopic Data Analysis of Ochracenomicin B: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1247948#ochracenomicin-b-spectroscopic-data-
analysis-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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